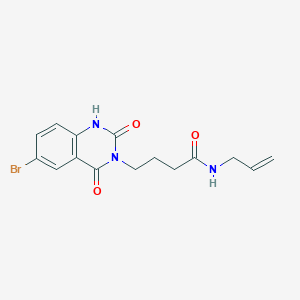
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a bromine atom that can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a quinazolinone derivative, followed by the introduction of the butanamide side chain through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different functional groups.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide exerts its effects involves interactions with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in these interactions, either through direct binding or by facilitating the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid: This compound shares the quinazolinone core and bromine atom but differs in the side chain.
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide: Similar structure with a different substituent on the butanamide side chain.
Uniqueness
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide is unique due to its specific side chain, which can influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c1-2-7-17-13(20)4-3-8-19-14(21)11-9-10(16)5-6-12(11)18-15(19)22/h2,5-6,9H,1,3-4,7-8H2,(H,17,20)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNLZZFLVELJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













